molecular formula C8H7Cl2NO3 B12437708 Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid CAS No. 37409-29-3

Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid

Cat. No.: B12437708
CAS No.: 37409-29-3
M. Wt: 236.05 g/mol
InChI Key: XNKWTOZWDSBIST-UHFFFAOYSA-N
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Description

Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H7Cl2NO3 It is a derivative of phenylacetic acid, characterized by the presence of amino, dichloro, and hydroxy functional groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid typically involves the chlorination of 4-hydroxyphenylacetic acid followed by amination. One common method includes the reaction of 4-hydroxyphenylacetic acid with chlorine in the presence of acetic acid to introduce the dichloro groups. The resulting 3,5-dichloro-4-hydroxyphenylacetic acid is then treated with ammonia or an amine to introduce the amino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The dichloro groups can be reduced to chloro or hydrogen groups.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the dichloro groups can yield mono-chloro or fully dechlorinated derivatives.

Scientific Research Applications

Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function. The dichloro groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and dichloro groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

37409-29-3

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

2-amino-2-(3,5-dichloro-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H7Cl2NO3/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,12H,11H2,(H,13,14)

InChI Key

XNKWTOZWDSBIST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(C(=O)O)N

Origin of Product

United States

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